3,5-Dichloro-4-hydroxybenzohydrazide
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Overview
Description
The compound 3,5-Dichloro-4-hydroxybenzohydrazide is a derivative of benzohydrazide with chloro and hydroxy substituents on the benzene ring. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with chloro and hydroxy substituents have been studied for their potential applications in antibiotic biosynthesis and for their antibacterial activities .
Synthesis Analysis
The synthesis of chlorinated benzohydrazide derivatives typically involves the reaction of substituted benzaldehydes with benzohydrazides in the presence of a solvent such as methanol or ethanol. For example, the synthesis of N'-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide was achieved by condensation reactions of 4-dimethylaminobenzohydrazide with chlorinated salicylaldehydes . Similarly, the synthesis of N'-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide involved the reaction of 3,4,5-trihydroxybenzoylhydrazide with a dimethoxybenzaldehyde .
Molecular Structure Analysis
The molecular structures of chlorinated benzohydrazide derivatives are characterized by the presence of hydrogen bonding and the dihedral angles between aromatic rings. For instance, the crystal structure of N'-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide shows two hydrazone molecules linked by an N–H⋯O hydrogen bond . The dihedral angle between the benzene rings in N'-(3-Hydroxybenzylidene)-4-methylbenzohydrazide is reported to be 2.9°, indicating nearly coplanar rings .
Chemical Reactions Analysis
The chemical reactivity of chlorinated benzohydrazides is influenced by the presence of electron-withdrawing chloro groups and electron-donating hydroxy groups. These substituents can affect the electrophilic and nucleophilic properties of the compound, which in turn can influence its participation in various chemical reactions, such as condensation to form hydrazone linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzohydrazides include their solubility in organic solvents, melting points, and the formation of crystalline structures with specific space groups. For example, the compound 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide crystallizes in the monoclinic space group P2/n . The presence of hydroxy groups also facilitates the formation of hydrogen bonds, which can influence the compound's solubility and stability .
Scientific Research Applications
Chemical Synthesis and Products
- The reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst resulted in bis(3,5-dichloro-4-hydroxyphenyl)methane, demonstrating an unexpected product from the normal reduction of carboxylic acid (Ritmaleni, Notario, & Yuliatun, 2013).
Chromogenic Systems
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system, when coupled with the enzyme oxidation of uric acid, provides a reliable method for assaying uric acid in biological fluids (Fossati & Prencipe, 2010).
Antimicrobial Studies
- Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using 4-hydroxybenzohydrazide revealed significant antibacterial and antifungal activities for some compounds (Nagalakshmi, 2008).
Environmental Implications
- Investigation into the environmental fate of 3,5-dichloro-p-anisyl alcohol under anaerobic conditions revealed insights into the biotransformation reactions of chloroaromatic fungal metabolites (Verhagen, Swarts, Wijnberg, & Field, 1998).
Structural Analyses
- Study of the title compound, C14H9BrCl2N2O2, formed from 3,5-dichloro-2-hydroxybenzaldehyde and 3-bromobenzohydrazide, revealed interesting structural properties through X-ray crystallography (Zhu, Wei, & Zhu, 2008).
Quantum Chemical Studies
- Quantum chemical studies on 4-hydroxybenzohydrazide and 4-aminobenzohydrazide provided insights into the structural characteristics and vibrational spectroscopic analysis of these compounds (Arjunan, Jayaprakash, Carthigayan, Periandy, & Mohan, 2013).
Medicinal Chemistry
- Cobalt(III) complexes with Schiff base ligands derived from hydrazone, including (E)‐N′‐(3,5‐dichloro‐2‐hydroxybenzylidene)‐4‐hydroxybenzohydrazide, were studied for potential binding to major protease SARS‐CoV‐2 and ACE-2 (Parvarinezhad, Salehi, Kubicki, & Eshaghi Malekshah, 2022).
Safety And Hazards
3,5-Dichloro-4-hydroxybenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECGTGIGJYKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178674 |
Source
|
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-hydroxybenzohydrazide | |
CAS RN |
23964-29-6 |
Source
|
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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